molecular formula C19H15F2NO B607272 (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride CAS No. 342808-40-6

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride

Cat. No.: B607272
CAS No.: 342808-40-6
M. Wt: 311.3 g/mol
InChI Key: NIVYQYSNRUIFIF-KAVGSWPWSA-N
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Description

EF24, also known as 3,5-bis(2-fluorobenzylidene)-4-piperidone, is a synthetic monocarbonyl analog of curcumin. Curcumin, a bioactive compound derived from the rhizome of the herb Curcuma longa, has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. curcumin’s clinical application is limited due to its low potency and poor bioavailability. EF24 was developed to overcome these limitations and exhibits enhanced bioavailability and more potent bioactivity compared to curcumin .

Preparation Methods

Synthetic Routes and Reaction Conditions

EF24 is synthesized through a condensation reaction between 2-fluorobenzaldehyde and 4-piperidone. The reaction typically involves the use of a base, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, EF24 can be produced using a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

EF24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

EF24 is compared with other curcumin analogs and natural products for its unique properties:

Similar Compounds

EF24’s unique properties and potent bioactivities make it a promising compound for various scientific and medical applications.

Biological Activity

The compound (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one; hydrochloride is a piperidinone derivative with significant potential in medicinal chemistry. Its unique structure, characterized by multiple aromatic groups and a piperidinone core, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one is C19H18F2N2OC_{19}H_{18}F_2N_2O with a molecular weight of approximately 347.8 g/mol . The compound features a piperidinone structure with two 2-fluorobenzylidene substituents at the 3 and 5 positions. This configuration is crucial for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H18F2N2OC_{19}H_{18}F_2N_2O
Molecular Weight347.8 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2

Anticancer Properties

Recent studies have shown that compounds structurally similar to (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one exhibit promising anticancer activity. Specifically, derivatives have demonstrated antiproliferative effects against various cancer cell lines:

  • MDA-MB231 (breast cancer)
  • PC3 (prostate cancer)

These compounds have been reported to inhibit the intracellular pro-angiogenic transcription factor HIF, suggesting a mechanism of action that disrupts tumor growth and angiogenesis .

Anti-inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) when induced by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related piperidinone derivatives reveal moderate to strong activity against various bacterial strains. For instance, some derivatives show effectiveness against Salmonella typhi and Bacillus subtilis , indicating their potential as antibacterial agents .

Case Study 1: Anticancer Efficacy

A study focused on the antiproliferative effects of (3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one against cancer cell lines demonstrated that it exhibited higher potency than curcumin in inhibiting cell growth. The mechanism involved apoptosis induction and DNA fragmentation in treated cells .

Case Study 2: Anti-inflammatory Mechanism

In another study assessing the anti-inflammatory effects of similar compounds, it was found that treatment with these derivatives significantly reduced the levels of inflammatory markers in vitro. The results indicated a promising therapeutic approach for chronic inflammatory conditions .

Properties

CAS No.

342808-40-6

Molecular Formula

C19H15F2NO

Molecular Weight

311.3 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one

InChI

InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9+,16-10+

InChI Key

NIVYQYSNRUIFIF-KAVGSWPWSA-N

SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1.Cl

Isomeric SMILES

C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F

Canonical SMILES

C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EF24;  EF 24;  EF-24; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 2
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
3,5-Bis(2-fluorobenzylidene)-1-methyl-4-piperidone
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
CID 73680702
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
Reactant of Route 5
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride
CID 75970933
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride

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